N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide
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Description
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound featuring imidazole and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Imidazole Ring : Known for its biological activity, particularly in enzyme interactions.
- Oxalamide Moiety : Enhances binding properties through hydrogen bonding.
- Pyridine Group : Contributes to the compound's overall reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Formation of the Imidazole Derivative :
- Reaction of 2-methylimidazole with an alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.
-
Synthesis of the Oxalamide :
- The imidazole derivative is reacted with oxalyl chloride to form an intermediate, which is subsequently reacted with 6-methylpyridin-2-amine.
Synthesis Overview Table
Step | Reaction | Conditions |
---|---|---|
1 | Imidazole formation | Basic conditions |
2 | Oxalamide synthesis | Inert atmosphere, dichloromethane |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions facilitated by the oxalamide group.
Case Studies
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in cancer cell lines:
- Antiproliferative Activity :
Comparison with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
2-Methylimidazole | Simple imidazole derivative | Known for antimicrobial properties |
Oxalamide Derivatives | Various structures with oxalamide groups | Used in pharmaceuticals for diverse applications |
N1-(2-Methylimidazolyl) derivatives | Variants with different substituents | Exhibit varied anticancer activities |
Research Findings
Recent studies highlight the potential of this compound as a promising candidate for further development in cancer therapy. Its unique structural features allow for diverse interactions within biological systems, suggesting avenues for targeted drug design.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-4-3-5-12(17-10)18-14(21)13(20)16-7-9-19-8-6-15-11(19)2/h3-6,8H,7,9H2,1-2H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUJSNZYUYFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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